N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]adamantan-2-amine;dihydrochloride
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Overview
Description
N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]adamantan-2-amine;dihydrochloride is a compound that combines the structural features of benzimidazole and adamantane Benzimidazole is known for its diverse biological activities, while adamantane is a rigid, diamondoid structure that imparts stability and lipophilicity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]adamantan-2-amine typically involves the following steps:
Formation of Benzimidazole Derivative: The starting material, 1H-benzimidazole, is reacted with a suitable thiolating agent to introduce the sulfanyl group at the 2-position.
Alkylation: The benzimidazole derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Coupling with Adamantane: The alkylated benzimidazole is coupled with adamantan-2-amine under suitable conditions to form the desired product.
Formation of Dihydrochloride Salt: The final product is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can undergo reduction under suitable conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]adamantan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress or parasitic infections.
Pathways: It may modulate pathways related to antioxidant defense or parasite metabolism.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole
- **2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]-N-phenylhydrazinecarbothioamide
Uniqueness
N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]adamantan-2-amine is unique due to its combination of benzimidazole and adamantane structures, which imparts both biological activity and structural stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]adamantan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S.2ClH/c1-2-4-17-16(3-1)21-19(22-17)23-6-5-20-18-14-8-12-7-13(10-14)11-15(18)9-12;;/h1-4,12-15,18,20H,5-11H2,(H,21,22);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQZATGWSCHIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCSC4=NC5=CC=CC=C5N4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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